molecular formula C10H12O3 B11825343 (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid

(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid

Cat. No.: B11825343
M. Wt: 180.20 g/mol
InChI Key: VQLCUUASBUHEIK-GHKPMGPJSA-N
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Description

(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the conjugated double bonds. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the aldol condensation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid exerts its effects involves its ability to participate in various chemical reactions. The compound’s conjugated double bonds and ketone group allow it to interact with biological molecules, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid: This compound has a similar structure but includes an additional conjugated double bond and a cyclohexene ring.

    (2E,4E)-hexa-2,4-dienoic acid: This compound has fewer conjugated double bonds and lacks the ketone functional group.

Uniqueness

(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a ketone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2E,4E,6E)-3,7-dimethyl-8-oxoocta-2,4,6-trienoic acid

InChI

InChI=1S/C10H12O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h3-7H,1-2H3,(H,12,13)/b4-3+,8-6+,9-5+

InChI Key

VQLCUUASBUHEIK-GHKPMGPJSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C=O

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=O

Origin of Product

United States

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